molecular formula C10H18ClNO2 B2813765 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride CAS No. 2490314-31-1

2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride

Cat. No.: B2813765
CAS No.: 2490314-31-1
M. Wt: 219.71
InChI Key: ZJVYMWGHYJYIRA-OULXEKPRSA-N
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Description

2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride is a chemical compound that features a piperidine ring with a cyclopropyl group and an acetic acid moiety. This compound is often used in pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride typically involves the cyclization of appropriate precursors to form the piperidine ring, followed by the introduction of the cyclopropyl group and the acetic acid moiety. Common synthetic routes include:

    Cyclization Reactions: Using cyclization agents to form the piperidine ring.

    Introduction of Cyclopropyl Group: Utilizing cyclopropylation reactions.

    Acetic Acid Moiety Addition: Employing acylation reactions to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch Processing: Conducting reactions in large reactors with controlled temperature and pressure.

    Continuous Flow Synthesis: Utilizing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to form reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine ring structures.

    Cyclopropyl-Containing Compounds: Molecules featuring cyclopropyl groups.

    Acetic Acid Derivatives: Compounds with acetic acid moieties.

Uniqueness

2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride is unique due to its specific combination of a piperidine ring, cyclopropyl group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)5-8-3-4-11-6-9(8)7-1-2-7;/h7-9,11H,1-6H2,(H,12,13);1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVYMWGHYJYIRA-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCCC2CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1CC(=O)O)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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